Dimethiodal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

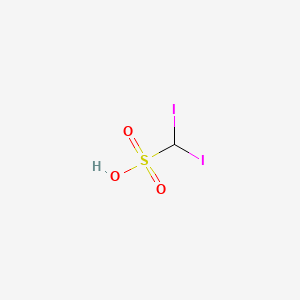

Structure

2D Structure

3D Structure

Properties

CAS No. |

76-07-3 |

|---|---|

Molecular Formula |

CH2I2O3S |

Molecular Weight |

347.90 g/mol |

IUPAC Name |

diiodomethanesulfonic acid |

InChI |

InChI=1S/CH2I2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) |

InChI Key |

RVIRCOIWERMNCC-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)O)(I)I |

Origin of Product |

United States |

Foundational & Exploratory

Dimethiodal: An In-depth Analysis of its Mechanism as a Radiocontrast Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethiodal, chemically known as diiodomethanesulfonic acid, is a historical compound primarily utilized as a radiocontrast agent for medical imaging. This technical guide provides a comprehensive overview of its mechanism of action, drawing from the available scientific and historical data. It is important to note that this compound's primary function is not pharmacological but rather physical, based on the principles of X-ray attenuation. Therefore, this document will focus on its properties as a contrast medium, as extensive data on a therapeutic mechanism of action involving specific signaling pathways is not available in the scientific literature.

Core Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action of this compound lies in its ability to absorb X-rays. This property is attributed to the presence of two high-atomic-number iodine atoms within its molecular structure (diiodomethanesulfonic acid)[1]. When administered into the body, this compound increases the density of the tissues or cavities it occupies to X-rays, thereby enhancing the contrast of the resulting image.

The process can be summarized as follows:

-

Administration: this compound, typically as a sodium salt solution, is introduced into the body, for instance, into the spinal canal for myelography.

-

Distribution: The compound distributes within the target anatomical structure.

-

X-ray Exposure: The area of interest is exposed to X-rays.

-

Differential Absorption: The iodine atoms in this compound absorb a significant portion of the X-ray photons that pass through the body. Tissues containing the contrast agent will appear opaque or white on the X-ray image, while surrounding tissues will appear darker.

-

Image Formation: This difference in X-ray absorption creates a clear outline of the structures being examined, allowing for detailed visualization.

This physical mechanism is distinct from a pharmacological mechanism, which would involve interactions with specific receptors, enzymes, or signaling cascades to elicit a biological response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | CH₂I₂O₃S | [1] |

| Molecular Weight | 347.9 g/mol | [1] |

| Synonyms | Diiodomethanesulfonic acid | [1] |

| CAS Number | 76-07-3 | [1] |

Historical Context and Use

This compound and its related compound, Methiodal (the sodium salt of iodomethanesulfonic acid), were employed as contrast media for various radiological procedures, most notably myelography (the imaging of the spinal cord)[2]. However, their use has been largely superseded by newer, safer contrast agents due to adverse effects, such as adhesive arachnoiditis (inflammation of the membranes surrounding the spinal cord)[2].

Experimental Considerations

Due to the discontinuation of its use and the nature of its mechanism, detailed experimental protocols for studying this compound's "pharmacological" action are not prevalent in modern literature. Research on such agents would have historically focused on:

-

Toxicity studies: Assessing the safety profile of the compound in animal models.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion of the agent to understand its transit through and clearance from the body.

-

Imaging efficacy studies: Evaluating the quality of the contrast enhancement in various anatomical regions.

Logical Workflow for Radiocontrast Agent Evaluation

The general workflow for evaluating a potential radiocontrast agent like this compound is illustrated below. This diagram outlines the logical progression from chemical synthesis to preclinical and clinical evaluation.

Conclusion

References

Dimethiodal: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethiodal, also known by its IUPAC name diiodomethanesulfonic acid, is an organosulfur compound with the molecular formula CH₂I₂O₃S. While its existence is documented in chemical databases, a comprehensive body of experimental data regarding its chemical and physical properties remains elusive in publicly accessible literature. This technical guide consolidates the available computed data for this compound, presents its molecular structure, and proposes a theoretical framework for its synthesis and expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may have an interest in this unique halogenated sulfonic acid.

Chemical Identity and Structure

This compound is characterized by a methane backbone substituted with two iodine atoms and a sulfonic acid group. The presence of the strongly electron-withdrawing sulfonic acid group and the two bulky iodine atoms is expected to significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | diiodomethanesulfonic acid |

| Synonym | This compound |

| CAS Number | 76-07-3 |

| Molecular Formula | CH₂I₂O₃S |

| Canonical SMILES | C(S(=O)(=O)O)(I)I |

| InChI Key | RVIRCOIWERMNCC-UHFFFAOYSA-N |

Molecular Structure Diagram

Caption: 2D representation of the this compound (diiodomethanesulfonic acid) molecule.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 347.90 g/mol | PubChem |

| Exact Mass | 347.78141 Da | PubChem |

| XLogP3-AA (logP) | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 62.8 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 130 | PubChem |

Proposed Synthesis Pathway

While a specific, experimentally validated synthesis protocol for this compound has not been identified in the literature, a plausible synthetic route can be proposed based on established methodologies for the halogenation of sulfonic acids. A potential approach involves the direct iodination of methanesulfonic acid under conditions that promote the substitution of the alpha-hydrogens.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of methanesulfonic acid in a suitable solvent (e.g., a strong acid like sulfuric acid to facilitate enolization), an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent would be added portion-wise.

-

Reaction Conditions: The reaction would likely require elevated temperatures and an inert atmosphere to prevent side reactions. The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy on aliquots of the reaction mixture.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled and quenched, for example, by pouring it onto ice. The product could then be extracted with an appropriate organic solvent. Purification of the crude product might be achieved through recrystallization or column chromatography.

It is important to note that this is a theoretical protocol and would require significant optimization and experimental validation.

Proposed Synthesis Workflow Diagram

Caption: A proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Although experimental spectroscopic data for this compound is not available, its structure allows for the prediction of its expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a single singlet for the methine proton (CH). The chemical shift of this proton would likely be significantly downfield due to the deshielding effects of the two iodine atoms and the sulfonic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum is predicted to exhibit a single resonance for the methine carbon. Similar to the proton spectrum, this carbon signal would be shifted downfield due to the electronegative substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid group (a broad peak), the S=O stretches (strong absorptions), and the C-S stretch.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms and the sulfonic acid group.

Conclusion

This compound (diiodomethanesulfonic acid) is a chemical entity for which there is a significant gap in the publicly available experimental data. This guide provides a summary of the known computed properties and its chemical structure. Furthermore, a theoretical synthesis pathway and predicted spectroscopic data have been presented to aid researchers who may be interested in the future synthesis and characterization of this compound. Further experimental investigation is required to fully elucidate the chemical and physical properties of this compound.

References

An In-depth Technical Guide to the History and Discovery of Dimethiodal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethiodal, known chemically as diiodomethanesulfonic acid, represents a significant milestone in the historical development of radiographic contrast media. This technical guide provides a comprehensive overview of the history, discovery, and foundational science of this compound, with a focus on its role as an early uro-angiographic contrast agent. The document details its development by Marcel and André Guerbet in 1931, its physicochemical properties, and its mechanism of action. Furthermore, this guide presents available quantitative data and outlines the general experimental workflows for the use of early iodinated contrast agents, providing valuable historical context for researchers and professionals in drug development and medical imaging.

Introduction

The advent of X-ray technology in 1895 revolutionized medical diagnostics, yet the visualization of soft tissues and vascular structures remained a challenge. This spurred the development of contrast agents, substances that could enhance the contrast of internal structures in radiographic images. Early efforts involved various substances, but the quest for a safe and effective water-soluble agent for urography and angiography was a significant focus of research in the early 20th century. This compound emerged as a pioneering solution in this endeavor.

History and Discovery

This compound, primarily known by its trade name Tenebryl, was a groundbreaking water-soluble iodinated contrast agent perfected in 1931 by the French scientists Marcel and André Guerbet.[1][2][3] The Guerbet laboratory, founded in 1926, had already established itself as a pioneer in the field with the discovery of Lipiodol, the first organic iodinated contrast medium, by Marcel Guerbet in 1901.[4]

The development of Tenebryl marked a significant advancement in intravenous urography.[1][2] Prior to its introduction, the available contrast agents for visualizing the urinary tract were often associated with significant side effects. Tenebryl offered a more tolerable and effective alternative, contributing to the broader adoption and refinement of uro-angiographic procedures. Its discovery was a pivotal moment for the Guerbet company and for the field of radiology, paving the way for the development of a new class of iodinated contrast products.[1][2]

This compound and its sodium salt were also known by other names such as Intramin, Intron, Nyco, and Urotrast.

Physicochemical Properties and Synthesis

This compound is the common name for diiodomethanesulfonic acid. Its sodium salt, this compound sodium, was the form typically used in clinical practice.

| Property | Value |

| Chemical Name | Diiodomethanesulfonic acid |

| Molecular Formula | CH₂I₂O₃S |

| CAS Number | 76-07-3 |

| Sodium Salt | This compound sodium |

| Sodium Salt CAS | 124-88-9 |

| Sodium Salt Formula | CHI₂NaO₃S |

Mechanism of Action

The mechanism of action of this compound as a radiographic contrast agent is based on the fundamental principles of X-ray attenuation. The high atomic number of iodine (Z=53) in the this compound molecule allows it to absorb X-rays more effectively than the surrounding soft tissues, which are primarily composed of elements with much lower atomic numbers (e.g., hydrogen, carbon, oxygen).

When a solution of this compound is introduced into the body, it travels through the bloodstream and is eventually excreted by the kidneys. As it passes through the urinary tract, the increased concentration of iodine in the kidneys, ureters, and bladder results in a greater attenuation of X-rays in these areas. This differential absorption creates a clear contrast on a radiograph, allowing for the visualization of the structure and function of the urinary system.

Quantitative Data

Quantitative data from the early 20th century is scarce and often not reported in the standardized manner of modern clinical trials. However, some toxicological data is available:

Table 1: Acute Toxicity of this compound Sodium

| Species | Route of Administration | Dose | Toxicity Metric |

| Mouse | Intravenous | 3330 mg/kg | LDLo (Lowest Published Lethal Dose) |

This data indicates the lowest dose of the substance that was reported to cause death in the specified animal model and route of administration.

Experimental Protocols

Detailed experimental protocols from the 1930s for the clinical use of Tenebryl are not available. However, a general workflow for intravenous urography with an early iodinated contrast agent like this compound can be reconstructed based on the common practices of the era.

General Workflow for Intravenous Urography (circa 1930s-1940s)

Caption: General workflow for intravenous urography using an early iodinated contrast agent.

This process involved preparing the patient, administering a test dose to check for sensitivity, injecting the contrast agent intravenously, and then taking a series of X-ray images at specific time points to visualize the excretion of the contrast through the urinary tract.

Signaling Pathways

The concept of signaling pathways as understood in modern pharmacology is not applicable to the mechanism of action of this compound. As a radiographic contrast agent, its function is not based on interacting with cellular receptors or modulating intracellular signaling cascades. Instead, its efficacy relies on its physicochemical properties, specifically its ability to attenuate X-rays due to its iodine content.

Conclusion

This compound, introduced as Tenebryl in 1931, holds a significant place in the history of medical imaging. Its development by Marcel and André Guerbet provided a crucial tool for early radiologists, enabling safer and more effective visualization of the urinary and vascular systems. While it has long been superseded by modern, non-ionic, and lower-osmolality contrast agents, understanding the history and foundational science of this compound offers valuable insights into the evolution of radiographic contrast media and the ongoing pursuit of improved diagnostic imaging technologies. This guide provides a technical overview for researchers and professionals, contextualizing the scientific advancements in this important field of medicine.

References

Unveiling the Synthesis of Dimethiodal: A Technical Guide

Dimethiodal, chemically known as diiodomethanesulfonic acid, and its sodium salt, this compound Sodique, are organoiodine compounds with potential applications in scientific research. This technical guide provides a comprehensive overview of the plausible synthesis pathway for this compound, focusing on its precursors and the key chemical transformations involved. Due to the limited availability of direct experimental protocols in publicly accessible literature, this guide outlines a scientifically supported hypothetical synthesis based on established chemical principles and analogous reactions.

Precursors and Proposed Synthesis Pathway

The primary precursor for the synthesis of this compound is diiodomethane (CH₂I₂). The proposed synthetic route involves the nucleophilic substitution reaction of diiodomethane with a sulfite salt, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to introduce the sulfonic acid group.

A plausible two-step synthesis pathway is as follows:

-

Preparation of the Precursor (Diiodomethane): Diiodomethane can be synthesized from dichloromethane (CH₂Cl₂) via the Finkelstein reaction. This well-established method involves the treatment of dichloromethane with sodium iodide (NaI) in a suitable solvent, typically acetone. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ions are replaced by iodide ions.

-

Sulfonation of Diiodomethane: The key step in the synthesis of this compound is the introduction of the sulfonic acid moiety onto the diiodomethane backbone. This can be achieved by reacting diiodomethane with a sulfite source. A likely method, analogous to the synthesis of other alkanesulfonates from alkyl halides, is the reaction with sodium sulfite in an aqueous or mixed aqueous-organic solvent system under heating. This reaction would proceed via a nucleophilic attack of the sulfite ion on the carbon atom of diiodomethane, displacing one of the iodide ions.

Experimental Protocols (Hypothetical)

While specific experimental data for the synthesis of this compound is scarce, the following protocols are proposed based on general knowledge of related chemical transformations. These should be considered as starting points for methodology development by qualified researchers.

Synthesis of Diiodomethane (Precursor)

| Parameter | Value/Description |

| Reactants | Dichloromethane, Sodium Iodide |

| Solvent | Acetone (anhydrous) |

| Stoichiometry | 1 equivalent of Dichloromethane to 2.2 equivalents of Sodium Iodide |

| Temperature | Reflux (approximately 56 °C) |

| Reaction Time | 24-48 hours |

| Work-up | 1. Filtration to remove precipitated sodium chloride. 2. Evaporation of acetone. 3. Washing the crude product with water and a dilute solution of sodium thiosulfate (to remove unreacted iodine). 4. Extraction with a suitable organic solvent (e.g., diethyl ether). 5. Drying of the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). 6. Removal of the solvent by distillation to yield diiodomethane. |

Synthesis of Sodium Diiodomethanesulfonate (this compound Sodique)

| Parameter | Value/Description |

| Reactants | Diiodomethane, Sodium Sulfite |

| Solvent | Water or a mixture of water and a miscible organic solvent (e.g., ethanol) |

| Stoichiometry | 1 equivalent of Diiodomethane to 1.1 equivalents of Sodium Sulfite |

| Temperature | 80-100 °C |

| Reaction Time | Several hours (monitoring by techniques like TLC or HPLC is recommended) |

| Work-up | 1. Cooling the reaction mixture to induce crystallization of the product. 2. Filtration to collect the crude sodium diiodomethanesulfonate. 3. Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to purify the product. 4. Drying of the purified crystals. |

Visualization of the Synthesis Pathway

The logical flow of the proposed synthesis can be visualized as follows:

Logical Relationship of Key Steps

The synthesis of this compound is a sequential process where the successful formation of the precursor is critical for the subsequent sulfonation step.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The described experimental protocols are hypothetical and have not been validated. Any attempt to perform these reactions should be conducted by trained professionals in a suitably equipped laboratory with all necessary safety precautions in place.

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dimethiodal

To our valued researchers, scientists, and drug development professionals,

This document is intended to serve as a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of Dimethiodal. However, initial research has revealed that "this compound" is likely a misspelling of "Methiodal," a pharmaceutical drug previously used as an iodinated contrast medium for X-ray imaging.

Despite extensive investigation into scientific literature and drug databases, we must report that there is a significant lack of available data regarding the pharmacokinetics and pharmacodynamics of Methiodal. Publicly accessible resources and historical records do not contain the specific quantitative data or detailed experimental protocols required to construct the in-depth guide as originally envisioned.

Historical Context and Available Information

Methiodal was primarily used in a clinical diagnostic capacity, and its use has largely been discontinued. It is not known to be marketed anywhere in the world as of 2021.[1] The available information is primarily of a chemical or historical nature, with mentions of its application in procedures like myelography and associated adverse effects, such as adhesive arachnoiditis.[1]

The DrugBank entry for Methiodal, a comprehensive online database for drug information, explicitly lists the following pharmacokinetic and pharmacodynamic parameters as "Not Available":

-

Pharmacodynamics

-

Mechanism of Action

-

Absorption

-

Volume of Distribution

-

Protein Binding

-

Metabolism

-

Route of Elimination

-

Half-life

-

Clearance

This absence of data prevents the creation of the requested structured tables and detailed experimental methodologies.

Limitations in Fulfilling Core Requirements

Due to the scarcity of information, we are unable to fulfill the core requirements of this technical guide, which include:

-

Data Presentation: Without quantitative data on absorption, distribution, metabolism, and excretion, no summary tables can be generated.

-

Experimental Protocols: No detailed methodologies for key experiments on the pharmacokinetics and pharmacodynamics of Methiodal could be located.

-

Mandatory Visualization: The lack of described signaling pathways or experimental workflows makes it impossible to create the requested Graphviz diagrams.

We understand the importance of detailed pharmacological data for research and development purposes. Unfortunately, for Methiodal, this information does not appear to be publicly documented or readily accessible. We apologize for any inconvenience this may cause. We remain committed to providing accurate and comprehensive information and will continue to monitor for any emerging data on this compound.

References

An In-depth Technical Guide to the Biological Targets of Methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of the synthetic thyroid hormone analog, Methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate, commonly referred to as DIME. This document details the mechanism of action, summarizes quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed protocols for key experimental assays.

Core Biological Targets and Mechanism of Action

DIME is a hormonally inactive compound that exhibits significant antitumor activity. Its primary mechanism of action revolves around the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. A key downstream event is the activation of Protein Phosphatase 2A (PP2A), which further contributes to the cytotoxic effects of the compound.

Primary Target: Microtubules

The principal cellular target of DIME is the microtubule network. DIME inhibits the GTP-dependent polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This disruption of microtubule assembly leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the M phase.[2] The inability to form a functional mitotic spindle prevents proper chromosome segregation, ultimately triggering programmed cell death, or apoptosis.[3]

Downstream Effector: Protein Phosphatase 2A (PP2A)

DIME has been shown to directly activate Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase.[4] The activation of PP2A leads to the dephosphorylation of several key proteins that are dependent on phosphorylation for their activity. These include Topoisomerase I and II, MAP-kinase, and cdc-cyclin kinase, all of which are involved in cell cycle progression and cell proliferation.[4]

Quantitative Data

The biological activity of DIME has been quantified in various cancer cell lines. The following table summarizes the available data on its inhibitory concentrations.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | MDA-MB-231 and other human tumor cells | < 1.0 µM | [5] |

| IC50 (Inhibition of Clonogenicity) | MDA-MB-231 | < 1.0 µM | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of DIME and a typical experimental workflow for assessing its activity.

Caption: DIME's mechanism of action, from microtubule disruption to apoptosis.

Caption: Workflow for characterizing DIME's biological effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DIME.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of DIME on the polymerization of purified tubulin in vitro by monitoring the change in absorbance.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

DIME stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of DIME in G-PEM buffer. A vehicle control (DMSO) should also be prepared.

-

In a pre-warmed 96-well plate at 37°C, add 10 µL of the DIME dilutions or vehicle control to respective wells.

-

Initiate the polymerization by adding 100 µL of the reconstituted tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance against time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3 in cell lysates following treatment with DIME, based on the cleavage of a colorimetric substrate.[6]

Materials:

-

Cancer cell line of interest

-

DIME

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Chilled Cell Lysis Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

2x Reaction Buffer (containing DTT)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 400-405 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DIME for a specified period (e.g., 24-48 hours). Include an untreated control.

-

Induce apoptosis in a positive control well using a known inducer (e.g., staurosporine).

-

Pellet the cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate.

-

To each well containing the lysate, add 50 µL of 2x Reaction Buffer.

-

Add 5 µL of the Caspase-3 substrate (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm.

-

The increase in absorbance is proportional to the caspase-3 activity.

Protein Phosphatase 2A (PP2A) Activity Assay

This protocol describes an immunoprecipitation-based assay to measure the activity of PP2A from cell lysates.[7][8]

Materials:

-

Cells treated with DIME or vehicle control

-

Phosphatase Extraction Buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)

-

Anti-PP2A C subunit antibody

-

Protein A/G agarose beads

-

Ser/Thr Assay Buffer

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Solution

-

Microplate reader capable of reading absorbance at 650 nm

Procedure:

-

Lyse the treated and control cells using the Phosphatase Extraction Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a defined amount of protein from each lysate (e.g., 100-200 µg) with the anti-PP2A antibody for 2 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-PP2A complex.

-

Pellet the beads by centrifugation and wash them three times with TBS and once with Ser/Thr Assay Buffer.

-

Resuspend the beads in Ser/Thr Assay Buffer containing the phosphopeptide substrate.

-

Incubate at 30°C for 10-30 minutes in a shaking incubator to allow for dephosphorylation.

-

Centrifuge the beads and transfer the supernatant to a new microplate.

-

Add the Malachite Green Phosphate Detection Solution to the supernatant to quantify the amount of free phosphate released.

-

Measure the absorbance at 650 nm.

-

The amount of free phosphate is directly proportional to the PP2A activity.

References

- 1. Inhibition of the GTP-dependent polymerization of tubulin by methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of antitumor action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate: drug-induced protein dephosphorylations and inhibition of the permissive action of ceramide on growth factor induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Phosphatase activity assay [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

Navigating the Crucial Path of Drug Development: A Technical Guide to Solubility and Stability Studies of Organo-Iodine Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from laboratory discovery to clinical application is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the solubility and stability profiles of the active pharmaceutical ingredient (API). These intrinsic properties profoundly influence a drug's bioavailability, manufacturability, and shelf-life, ultimately determining its therapeutic viability. This technical guide provides an in-depth overview of the core principles and experimental methodologies for conducting comprehensive solubility and stability studies, with a particular focus on organo-iodine compounds, exemplified by the historical contrast agent Dimethiodal (Sodium diiodomethanesulfonate).

While specific experimental data for this compound is scarce in publicly available literature, this document serves as a practical framework. It outlines the requisite experimental protocols, data presentation strategies, and logical workflows that researchers can adapt for the characterization of novel or underexplored organo-iodine drug candidates.

Solubility Assessment: Unveiling the Dissolution Characteristics

A thorough understanding of a compound's solubility is fundamental to formulation development. It dictates the choice of excipients, the manufacturing process, and the drug's performance in vivo.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of the API in various solvents relevant to pharmaceutical processing and physiological conditions.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of the solid API is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection for the persistence of solid material is crucial.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn from each vial and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

Quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | 7.0 | [Insert Data] | HPLC-UV |

| Purified Water | 37 | 7.0 | [Insert Data] | HPLC-UV |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | [Insert Data] | HPLC-UV |

| 0.1 N HCl | 37 | 1.2 | [Insert Data] | HPLC-UV |

| Ethanol:Water (50:50 v/v) | 25 | N/A | [Insert Data] | HPLC-UV |

| Propylene Glycol | 25 | N/A | [Insert Data] | HPLC-UV |

Stability Studies: Ensuring Product Quality and Shelf-Life

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the drug molecule. This information is crucial for developing stability-indicating analytical methods.[1]

Methodology:

-

Stress Conditions: The API is subjected to a variety of stress conditions that are more severe than accelerated stability conditions. Common stress conditions include:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Stressed samples are analyzed at appropriate time points using a stability-indicating analytical method (typically HPLC). The analysis should aim to separate the parent drug from all significant degradation products.

-

Peak Purity Analysis: Photodiode array (PDA) detection is used to assess the purity of the parent drug peak and the degradation product peaks.

-

Mass Balance: An attempt should be made to achieve mass balance, where the sum of the assay of the parent drug and the levels of all degradation products is close to 100% of the initial assay.

Experimental Protocol: ICH Stability Studies

Objective: To establish a re-test period for the drug substance or a shelf-life for the drug product under defined storage conditions.

Methodology:

-

Storage Conditions: The API is stored under various long-term, intermediate, and accelerated storage conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[3]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Samples are pulled from the stability chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and tested for relevant quality attributes.

-

Quality Attributes: The tested attributes typically include:

-

Assay (potency)

-

Appearance

-

Degradation products/impurities

-

Water content

-

Solubility

-

Data Presentation: Stability Summary

The results of the stability studies should be tabulated to provide a clear overview of the drug's stability profile.

Forced Degradation Summary:

| Stress Condition | Duration | Temperature | Assay (%) | Major Degradants (% Area) |

| 0.1 N HCl | 24h | 60°C | [Data] | [Data] |

| 0.1 N NaOH | 24h | 60°C | [Data] | [Data] |

| 3% H₂O₂ | 24h | RT | [Data] | [Data] |

| Thermal | 48h | 80°C | [Data] | [Data] |

| Photolytic | [Lux hrs] | [Temp] | [Data] | [Data] |

ICH Stability Data (Accelerated Condition Example):

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 | [Desc.] | [Data] | [Data] | [Data] |

| 3 | [Desc.] | [Data] | [Data] | [Data] |

| 6 | [Desc.] | [Data] | [Data] | [Data] |

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and potential degradation pathways are invaluable tools for communication and understanding within a research and development team.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Forced Degradation Study Workflow.

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of modern drug development. While specific data for older compounds like this compound may be limited, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any new chemical entity. By employing detailed experimental protocols, presenting data in a clear and comparative manner, and visualizing complex workflows, research and development teams can make informed decisions, mitigate risks, and ultimately accelerate the delivery of safe and effective medicines to patients.

References

Dimethiodal: A Technical Review of an Early Iodinated Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethiodal, also known as Methiodal Sodium or sodium iodomethanesulfonate, is a first-generation, water-soluble, ionic, and monomeric iodinated contrast medium.[1][2][3][4] Historically significant in the development of diagnostic imaging, it was introduced in the early 1930s for radiological procedures such as urography and myelography.[1][4][5] Its use has been largely superseded by the development of safer, non-ionic, and lower-osmolality contrast agents.[2][6] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, mechanism of action, and associated adverse effects.

Physicochemical Properties

This compound is the sodium salt of iodomethanesulfonic acid. While detailed quantitative data from modern analytical techniques are scarce in the available literature, fundamental properties have been reported.

| Property | Data | Reference |

| Synonyms | Methiodal Sodium, Sodium iodomethanesulfonate | [1][3] |

| Appearance | White crystalline powder | [3] |

| Taste | Slightly saline with a sweetish aftertaste | [3] |

| Solubility | Freely soluble in water | [3] |

| Stability | Unstable to light | [3] |

| Iodine Content | Approximately 52% |

Synthesis

The synthesis of this compound sodium involves the reaction of methyl iodide with sodium sulfite.[3] An alternative starting material mentioned in the literature is diiodomethane.[3]

Mechanism of Action

The primary mechanism of action of this compound is as a radiopaque contrast agent. This effect is attributable to the high atomic number of iodine, which is a component of the molecule. When administered, the iodine in this compound attenuates X-rays to a greater extent than the surrounding soft tissues. This differential absorption of X-rays creates contrast in the resulting radiographic image, allowing for the visualization of the structures or cavities into which the agent has been introduced, such as the urinary tract or the spinal canal.[5] There is no evidence in the reviewed literature to suggest that this compound acts on specific signaling pathways; its utility is based on its physical properties.

Pharmacokinetics

Following intravenous administration for procedures like urography, this compound is excreted by the kidneys.[5] It is believed that it may undergo a slight degree of tubular secretion, although this has been a point of some uncertainty.[5]

Clinical Applications and Adverse Effects

This compound was primarily utilized in two main radiological procedures:

-

Urography: For the visualization of the urinary tract.

-

Myelography: For imaging the spinal canal.[2]

While it was a significant advancement in its time, the use of this compound, particularly in myelography, was associated with significant adverse effects. The most notable of these is adhesive arachnoiditis , an inflammatory condition of the membranes surrounding the spinal cord that can lead to chronic pain and neurological deficits.[7] Other reported adverse effects include muscle spasms, which were thought to be due to irritation of the motor nerve roots in the spinal canal.[7] The development of newer, less toxic contrast media has led to the discontinuation of this compound in clinical practice.[2]

Experimental Protocols

Conclusion

This compound represents an important step in the history of medical imaging. As one of the early water-soluble iodinated contrast agents, it paved the way for the development of the safer and more effective contrast media used today. However, due to its association with significant adverse effects, particularly adhesive arachnoiditis, and the advent of superior alternatives, it is no longer in clinical use. The available literature provides a historical overview of its properties and applications but lacks the detailed quantitative data and experimental protocols that are the hallmarks of modern pharmaceutical research.

References

- 1. jcpres.com [jcpres.com]

- 2. mpijournal.org [mpijournal.org]

- 3. Full text of "The Chemistry Of Drugs" [archive.org]

- 4. epos.myesr.org [epos.myesr.org]

- 5. Radiopaque Diagnostic Agents | Annual Reviews [annualreviews.org]

- 6. Torsten Almén (1931-2016): the father of non-ionic iodine contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hazards of myelography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vitro and In Vivo Effects of Dimethiodal

Initial searches for "Dimethiodal" yielded limited and often ambiguous results, with some references to "Methiodal" (iodomethanesulfonic acid), a related but distinct compound historically used as a radiocontrast agent. Further investigation into the synonyms and chemical structure of this compound confirmed its identity as diiodomethanesulfonic acid. However, subsequent targeted searches for the biological activities of diiodomethanesulfonic acid did not uncover the specific experimental data required to construct a detailed technical guide as requested.

The core requirements for this guide included:

-

Quantitative Data Presentation: Summaries of all quantitative data from in vitro and in vivo studies in structured tables.

-

Detailed Experimental Protocols: Methodologies for all key cited experiments.

-

Mandatory Visualization: Diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

Professionals seeking to understand the biological impact of this compound should be aware that this appears to be a data-poor compound in the context of biological and pharmacological research. Any research and development efforts involving this compound would likely require foundational in vitro and in vivo studies to be conducted to establish its basic toxicological and pharmacological profile. Without such primary research, no in-depth technical guide on its effects can be compiled.

No Publicly Available Data on Therapeutic Applications of Dimethiodal

A comprehensive review of scientific literature and public databases reveals a significant lack of information regarding any therapeutic applications of the chemical compound Dimethiodal, also known as diiodomethanesulfonic acid. Despite its defined chemical structure and identification in chemical databases, there is no evidence of its use in a therapeutic context, no recorded clinical trials, and no published experimental studies investigating its potential medical uses.

This compound is identified by the Chemical Abstracts Service (CAS) with the number 76-07-3. Its chemical formula is CH₂I₂O₃S, and its IUPAC name is diiodomethanesulfonic acid. While its basic chemical properties are documented, extensive searches have yielded no information on its pharmacological effects, mechanism of action in biological systems, or any potential therapeutic efficacy.

The initial investigation sought to gather data for a detailed technical guide for researchers and drug development professionals. However, the core requirements for such a guide—including quantitative data from clinical or preclinical studies, detailed experimental protocols, and established signaling pathways—could not be met due to the absence of any relevant research.

It is important to distinguish this compound from the similarly named "Methiodal," a compound historically used as a radiocontrast agent. While both are iodinated organic compounds, they are distinct chemical entities, and information regarding Methiodal's use as a contrast medium does not translate to any therapeutic application for this compound.

The absence of data spans across various scientific and medical databases, indicating that this compound has likely not been a subject of significant research for therapeutic purposes. Consequently, the creation of a technical guide, as originally requested, is not feasible. There is no quantitative data to summarize, no experimental protocols to detail, and no known signaling pathways to visualize.

Methodological & Application

Application Note: Properties and Safe Handling of Organoiodine Compounds

In the interest of laboratory safety and responsible chemical handling, this document does not provide a detailed, step-by-step protocol for the synthesis of Dimethiodal. The dissemination of such instructions without direct oversight and safety training is against our safety policies.

This document will instead provide essential information regarding the properties of this compound sodium, general principles of chemical synthesis, and comprehensive safety protocols for handling organoiodine compounds in a research setting.

1. Introduction to this compound Sodium

This compound sodium, also known as sodium diiodomethanesulfonate, is an organoiodine compound. Historically, it was utilized as a water-soluble X-ray contrast agent. Its high iodine content allowed for the opacification of body structures to radiographic imaging. While largely obsolete and replaced by more advanced contrast media, its chemical nature serves as a relevant example for handling organoiodine compounds.

2. Physicochemical Properties

The quantitative data for this compound sodium are summarized in the table below.

| Property | Value |

| IUPAC Name | Sodium diiodomethanesulfonate |

| Synonyms | Tenebryl, this compound Sodium [INN] |

| CAS Number | 124-88-9 |

| Molecular Formula | CHI₂NaO₃S |

| InChI Key | BPILDHPJSYVNAF-UHFFFAOYSA-M |

| SMILES | C(I)(S([O-])(=O)=O)I.[Na+] |

3. General Principles of Laboratory Synthesis

A successful and safe chemical synthesis in a laboratory environment follows a structured workflow. This process involves careful planning, execution, and verification to ensure the desired product is obtained safely and with high purity. The diagram below illustrates a generalized workflow applicable to many organic synthesis procedures.

Protocol: Safe Handling of Organoiodine Compounds

Working with iodine and its organic derivatives requires strict adherence to safety protocols to minimize risks of exposure and injury.

1. Engineering Controls & Work Environment

-

Fume Hood: All manipulations of solid iodine and volatile organoiodine compounds should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely dispersed.[3]

-

Designated Area: Establish a designated area for working with these compounds to prevent cross-contamination.

2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect eyes from splashes and dust.[4]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[4][5] Latex gloves offer insufficient protection.[5] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A chemical-resistant lab coat should be worn at all times and kept fully buttoned.[3][5]

-

Respiratory Protection: For situations where a fume hood is not feasible or in case of a spill, a respirator with appropriate cartridges (e.g., for organic vapors and acid gases) approved by NIOSH or equivalent standards must be used.[3][6]

3. Handling and Storage Procedures

-

Handling:

-

Storage:

4. Emergency and First Aid Procedures

-

Spill Response:

-

Evacuate the immediate area and ensure proper ventilation.[5]

-

Contain the spill using an appropriate absorbent material (e.g., spill kits for organic solvents).[5]

-

Do not allow the material to enter drains or waterways.[3]

-

Collect contaminated materials into a sealed, labeled container for hazardous waste disposal.[3][6]

-

-

First Aid:

-

Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms like respiratory irritation occur.[3][5]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[3][5] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][6] Rinse the mouth with water and seek immediate medical attention.[3]

-

References

Application Notes and Protocols for Interferon Alfa in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon alfa (IFN-α) is a type I interferon, a group of cytokines with potent antiviral, antiproliferative, and immunomodulatory effects. Recombinant forms of IFN-α, such as Interferon alfa-2a and Interferon alfa-2b, are widely used in research and clinical settings. In cell culture, IFN-α is a critical tool for studying its biological activities, including its impact on cell growth, differentiation, and immune responses. This document provides detailed application notes and protocols for the use of Interferon alfa-2a and Interferon alfa-2b in cell culture experiments.

While the term "Dimethiodal" did not yield specific results in the context of cell culture, it is possible that this is an alternative or less common name for compounds with similar applications. The following protocols are based on the well-established use of Interferon alfa-2a and alfa-2b.

Mechanism of Action and Signaling Pathway

Interferon alfa exerts its cellular effects by binding to the type I interferon receptor (IFNAR), which is a heterodimer composed of IFNAR1 and IFNAR2 subunits. This binding event triggers a downstream signaling cascade, primarily through the JAK-STAT pathway.

Upon ligand binding, the receptor-associated Janus kinases (JAK1) and Tyrosine kinase 2 (TYK2) are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT1 and STAT2. These phosphorylated STATs dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the Interferon-Stimulated Gene Factor 3 (ISGF3) complex. ISGF3 then translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, inducing the transcription of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs mediate the antiviral, antiproliferative, and immunomodulatory effects of IFN-α.

Figure 1: Interferon Alfa Signaling Pathway.

Data Presentation

The biological activity of Interferon alfa is typically determined by its ability to protect cells from viral cytopathic effect (CPE) or by its antiproliferative activity. The effective concentration 50 (EC50) is a common metric used to quantify its potency.

| Parameter | Interferon alfa-2a | Interferon alfa-2b | Cell Line | Assay Type | Reference |

| EC50 | ~3.6 pg/mL | ~1.0 pg/mL | A549 | Antiviral (EMCV CPE) | [1][2] |

| Antiproliferative Activity | Demonstrated | Demonstrated | Various Cancer Cell Lines | Cell Viability/Proliferation | [3][4] |

| Immunomodulatory Activity | Demonstrated | Demonstrated | Immune Cells (e.g., NK cells, T cells) | Cytotoxicity, Cytokine Production | [1][4] |

Experimental Protocols

General Workflow for Cell Culture Experiments with Interferon Alfa

Figure 2: General Experimental Workflow.

Protocol 1: Reconstitution of Lyophilized Interferon Alfa

Materials:

-

Lyophilized Interferon alfa-2a or alfa-2b

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile polypropylene tubes

-

Pipettes and sterile tips

Procedure:

-

Briefly centrifuge the vial of lyophilized IFN-α to ensure the powder is at the bottom.

-

Aseptically open the vial.

-

Reconstitute the IFN-α with the recommended volume of sterile water or PBS to a stock concentration of, for example, 0.1 mg/mL.

-

Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing.

-

Aliquot the reconstituted stock solution into smaller working volumes in sterile polypropylene tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability/Antiproliferative Assay

Materials:

-

Target cell line (e.g., A549, Daudi)

-

Complete cell culture medium

-

96-well cell culture plates

-

Interferon alfa stock solution

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Allow the cells to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of IFN-α in complete medium. A typical concentration range to test would be from 1 pg/mL to 100 ng/mL.

-

Remove the medium from the wells and add 100 µL of the IFN-α dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without IFN-α as a negative control.

-

Incubate the plate for the desired period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Antiviral Activity Assay (Cytopathic Effect Inhibition)

Materials:

-

Virus-sensitive cell line (e.g., A549 for Encephalomyocarditis virus - EMCV)

-

Complete cell culture medium

-

96-well cell culture plates

-

Interferon alfa stock solution

-

Challenging virus (e.g., EMCV)

-

Crystal violet solution or a cell viability reagent

Procedure:

-

Seed the cells in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of IFN-α in culture medium.

-

Remove the medium and add the IFN-α dilutions to the wells. Include control wells with medium only.

-

Incubate the plate for 24 hours to allow the cells to develop an antiviral state.

-

After incubation, add a predetermined amount of the virus (that would cause complete cell death in control wells) to all wells except for the cell-only controls.

-

Incubate the plate for a further 24-48 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.

-

Assess cell viability. This can be done visually by staining the remaining adherent cells with crystal violet or quantitatively using a cell viability assay as described in Protocol 2.

-

The antiviral activity is determined by the concentration of IFN-α that protects 50% of the cells from the viral CPE (EC50).

Important Considerations

-

Cell Line Specificity: The response to IFN-α can vary significantly between different cell lines. It is crucial to determine the optimal concentration and incubation time for your specific cell type.

-

Purity and Activity: Use highly purified, endotoxin-free recombinant IFN-α. The biological activity can vary between lots and suppliers, so it is important to use a standardized preparation.

-

Aseptic Technique: Maintain strict aseptic techniques throughout all procedures to prevent microbial contamination of cell cultures.

-

Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.

These application notes and protocols provide a foundation for utilizing Interferon alfa-2a and alfa-2b in cell culture experiments. Researchers should adapt these protocols to their specific experimental needs and cell systems.

References

Application Notes and Protocols for the Investigation of Novel Compounds in Animal Studies

Disclaimer: No specific public data is available for a compound named "Dimethiodal." The following document provides a general framework and guiding principles for determining the appropriate dosage and administration of a novel investigational compound, herein referred to as "this compound," in the context of preclinical animal studies. The dosages, administration routes, and protocols for any new chemical entity must be determined empirically through systematic investigation.

These notes are intended for researchers, scientists, and drug development professionals to guide the initial phases of in-vivo testing.

Data Presentation

The initial assessment of a novel compound involves understanding its delivery and potential toxicity. The following tables summarize key considerations for administration routes and critical parameters for safety evaluation.

Table 1: Common Routes of Administration for Animal Studies

The selection of an appropriate administration route is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the study's objective.[1]

| Route of Administration | Description | Advantages | Disadvantages & Considerations | Maximum Injection Volume (mL/kg) |

| Oral (PO) | Administration via the mouth, often using gavage to ensure accurate dosing.[1][2] | Economical, convenient, and generally the safest route.[3] | Variable absorption; potential for gastric irritation and vomiting; subject to first-pass metabolism.[3] | Rats: 10, Mice: 10[4] |

| Intravenous (IV) | Direct injection into a blood vessel (e.g., tail vein in rodents).[1][5] | Bypasses absorption for 100% bioavailability and rapid onset of action.[5] | Higher risk of adverse reactions; requires skill and sterile technique. | Rats: 5, Mice: 10[4] |

| Intraperitoneal (IP) | Injection into the peritoneal cavity.[1] | Large surface area for absorption, leading to rapid systemic distribution; suitable for larger volumes than IV or SC.[2] | Potential for injection into organs (e.g., bladder, intestines); can cause peritonitis with irritating substances.[6] | Rats: 10, Mice: 10[4] |

| Subcutaneous (SC) | Injection into the tissue layer between the skin and muscle.[1] | Allows for slower, more sustained absorption compared to IV or IM. | Absorption can be variable; not suitable for large volumes or irritating substances.[3] | Rats: 5, Mice: 10[4] |

| Intramuscular (IM) | Injection directly into a muscle mass (e.g., thigh muscle).[1][5] | Rapid absorption from aqueous solutions.[5] | Limited volume capacity; can be painful and cause tissue damage.[5] | Rats: 0.1/site, Mice: 0.05/site |

| Topical | Application directly onto the skin surface.[6] | Useful for local effects and minimizing systemic exposure. | Absorption can be highly variable; requires preventing the animal from grooming the application site.[6] | N/A |

Table 2: Key Parameters in Preclinical Safety and Toxicity Studies

Designing a toxicology study requires defining clear endpoints to assess the safety profile of the compound.[7]

| Parameter Category | Specific Endpoints | Purpose in Safety Assessment |

| Clinical Observations | Body weight changes, food/water consumption, changes in activity or grooming, porphyrin staining, convulsions, mortality/morbidity.[8] | To identify the Maximum Tolerated Dose (MTD) and assess overall systemic toxicity. A body weight loss of over 10% is often considered a sign of significant toxicity.[8] |

| Hematology | Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count. | To evaluate effects on blood cells and their production, which can indicate infection, inflammation, or bone marrow toxicity. |

| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine. | To assess organ function, particularly for the liver and kidneys, which are common sites of drug-induced toxicity. |

| Pathology | Macroscopic evaluation of organs at necropsy, organ weights, histopathological examination of tissues.[7] | To identify target organs of toxicity, characterize the nature of any lesions, and determine a No-Observed-Adverse-Effect-Level (NOAEL).[9] |

| Pharmacokinetics (PK) | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Half-life (t1/2). | To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate exposure levels with toxicological findings. |

Experimental Protocols

The following protocols provide a generalized approach for dose-finding and initial toxicity assessment.

Protocol 1: Determination of the Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of "this compound" that does not cause unacceptable side effects or overt toxicity over a short period.[10] The MTD is used to select dose levels for longer-term safety studies.[11]

Materials:

-

"this compound" test article

-

Appropriate vehicle for administration

-

Syringes and needles suitable for the chosen administration route

-

Animal balance

-

Cages and standard housing supplies

Animal Model:

-

Select two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required for regulatory toxicology studies.[12]

-

Use a small number of animals per group for this initial study.

Procedure:

-

Dose Group Allocation: Assign animals to several dose groups, including a vehicle control group and at least three escalating dose levels of "this compound."

-

Administration: Administer a single dose of "this compound" or vehicle to the animals via the intended clinical route of administration.[7]

-

Observation Period: Observe the animals intensively for the first several hours post-dose and then at least twice daily for a period of 4 to 14 days.[8]

-

Data Collection:

-

MTD Determination: The MTD is defined as the highest dose that does not result in mortality, a loss of more than 10% of body weight, or other severe signs of toxicity that would be predicted to shorten the animal's lifespan.[8][13]

Protocol 2: General 28-Day Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxicity of "this compound" following daily administration over a 28-day period and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

-

Same as Protocol 1.

Animal Model:

-

Use the same species as in the MTD study.

-

Typically includes both male and female animals.

Procedure:

-

Dose Group Selection: Based on the MTD study, select at least three dose levels (low, mid, high) and a concurrent control group. The high dose should aim to induce minimal to moderate toxicity but not cause significant suffering or death.[13]

-

Administration: Administer "this compound" or vehicle daily for 28 consecutive days via the chosen route. The administration route should be as close as possible to the proposed clinical use.[9]

-

In-Life Monitoring:

-

Conduct detailed clinical observations daily.

-

Measure body weight at least weekly.

-

Measure food consumption at least weekly.

-

Perform ophthalmic examinations before the study and at termination.

-

-

Clinical and Anatomic Pathology:

-

At the end of the 28-day period, collect blood for comprehensive hematology and clinical chemistry analysis.

-

Conduct a complete necropsy on all animals.

-

Record organ weights for key organs (e.g., liver, kidneys, spleen, brain).

-

Preserve a comprehensive set of tissues in formalin for histopathological evaluation.

-

-

Recovery Group (Optional but Recommended): Include a satellite group of animals at the high dose and control levels. These animals are not euthanized at 28 days but are observed for an additional period (e.g., 14 days) to assess the reversibility of any toxic effects.[9]

-

Data Analysis: Analyze all data to identify any dose-related effects. The NOAEL is the highest dose level at which there are no biologically or statistically significant adverse findings.[9]

Mandatory Visualization

Diagram 1: Experimental Workflow for Preclinical Safety Assessment

Caption: Workflow for preclinical safety evaluation.

Diagram 2: Decision Tree for Route of Administration Selection

Caption: Decision guide for administration route.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Route of administration | PPTX [slideshare.net]

- 4. ecronicon.net [ecronicon.net]

- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. noblelifesci.com [noblelifesci.com]

- 8. 2.9. Maximum Tolerated Dose Determination [bio-protocol.org]

- 9. fda.gov [fda.gov]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. altasciences.com [altasciences.com]

- 13. ecetoc.org [ecetoc.org]

Application Notes and Protocols for the Quantification of Dimethiodal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dimethiodal (diiodomethanesulfonic acid) in various samples. While specific methods for this compound are not extensively documented in recent literature, validated methods for structurally similar iodinated contrast media are readily adaptable. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented as robust starting points for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a reliable and cost-effective method for the routine quantification of iodinated compounds. The following protocol is a general guideline that can be optimized for specific sample matrices.

Experimental Protocol: HPLC-UV for this compound Analysis

1. Sample Preparation:

-

Pharmaceutical Formulations:

-

Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of a suitable diluent (e.g., a mixture of the mobile phase) and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Samples (e.g., Plasma, Urine):

-

To 1 mL of the biological sample, add 2 mL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation. An isocratic elution is often suitable.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 240 nm is a reasonable starting point for iodinated aromatic compounds.

-

Injection Volume: 20 µL.

3. Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary (for structurally similar iodinated compounds)

The following table summarizes typical performance characteristics of HPLC-UV methods for the quantification of iodinated contrast agents. These ranges can be expected for a validated this compound method.

| Parameter | Typical Value Range |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.07 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound, especially in complex biological matrices.

Experimental Protocol: LC-MS/MS for this compound Analysis

1. Sample Preparation:

Sample preparation can follow the same procedures as for HPLC-UV. For very low concentrations, a solid-phase extraction (SPE) step may be necessary.

-

Solid-Phase Extraction (SPE) - Optional:

-

Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

2. LC-MS/MS Conditions:

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A suitable reverse-phase column (e.g., C18 or Phenyl-Hexyl, 50-100 mm length, < 3 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Column Temperature: 30 - 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For diiodomethanesulfonic acid (C(I)₂(S(=O)(=O)O)[H]), a precursor ion corresponding to [M-H]⁻ would be selected.

3. Method Validation:

The validation should follow regulatory guidelines for bioanalytical method validation, including the assessment of matrix effects, recovery, and stability.

Quantitative Data Summary (for structurally similar iodinated compounds)

The following table presents typical performance characteristics for LC-MS/MS methods used for the analysis of iodinated contrast agents.[1]

| Parameter | Typical Value Range |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Visualizations